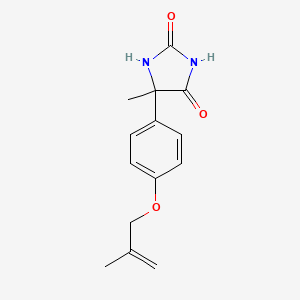![molecular formula C13H14BrN5O B2455799 3-ブロモ-5-[4-(1H-1,2,3-トリアゾール-1-イル)ピペリジン-1-カルボニル]ピリジン CAS No. 1795212-69-9](/img/structure/B2455799.png)
3-ブロモ-5-[4-(1H-1,2,3-トリアゾール-1-イル)ピペリジン-1-カルボニル]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1H-1,2,3-triazol-4-yl and piperidin-1-yl, with a methanone group attached to a 5-bromopyridin-3-yl . It is related to a class of compounds that have been studied for their in vitro cytotoxic activity against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . The process includes cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectral data . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
These compounds have been evaluated for their tubulin polymerization inhibition study . They have shown to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include thermal stability with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .作用機序
The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in the body. For example, the compound has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. The compound has also been found to modulate the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in Alzheimer's disease.
Biochemical and Physiological Effects:
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. The compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to support the growth of tumors. Additionally, the compound has been shown to prevent the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone in lab experiments is its small size, which allows for easy synthesis and manipulation. The compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone. One potential direction is the development of new analogs of the compound with improved biological activities and fewer off-target effects. Another direction is the investigation of the compound's potential applications in other diseases, such as viral infections and autoimmune disorders. Additionally, the compound's mechanism of action could be further elucidated to better understand its interactions with specific targets in the body.
合成法
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone can be achieved using different methods such as click chemistry, Suzuki coupling, and Sonogashira coupling. Click chemistry is a popular method that involves the reaction between an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and can be carried out under mild conditions. The resulting triazole can then be coupled with a bromopyridine to form the final product.
科学的研究の応用
遷移金属のための配位子
3-ブロモ-1H-1,2,4-トリアゾールは、遷移金属のための配位子として使用され、配位錯体を生成します 。これらの錯体は、触媒、材料科学、医薬品化学など、さまざまな用途に使用できます。
エステル合成のための触媒
この化合物は、合成反応でアシル基を受け取って移動させる能力があり、エステル合成のための有用な触媒となります 。
抗ウイルス作用
トリアゾールは、この化合物も含めて、抗ウイルス活性があることがわかっています 。これらは、さまざまなウイルス感染症の治療に使用できる抗ウイルス薬の開発に使用できます。
抗炎症作用
トリアゾールは、抗炎症作用も示します 。これにより、関節炎や自己免疫疾患など、炎症を特徴とする状態の治療薬の開発に役立ちます。
抗がん作用
トリアゾールは、抗がん作用があることがわかっています 。これらは、さまざまな種類の癌の治療薬の開発に使用できます。
抗菌作用
トリアゾールは、抗菌活性を持っています 。これらは、細菌および真菌感染症の治療薬の開発に使用できます。
生体結合
1,2,3-トリアゾールは、生体結合において幅広い用途が見出されています 。これには、薬剤や蛍光色素などの小分子を、タンパク質や核酸などの生体分子に結合させることが含まれます。これは、薬物送達や蛍光イメージングなど、さまざまな用途に使用できます。
材料科学
1,2,3-トリアゾールは、材料科学において用途があります 。これらは、高強度、柔軟性、または耐熱性または耐薬品性などのユニークな特性を持つポリマーの合成に使用できます。
Safety and Hazards
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O/c14-11-7-10(8-15-9-11)13(20)18-4-1-12(2-5-18)19-6-3-16-17-19/h3,6-9,12H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHINFKPLJZHASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


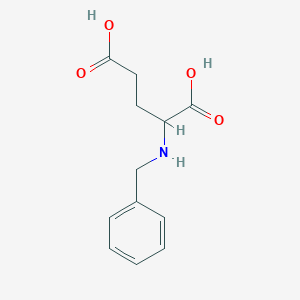
![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)
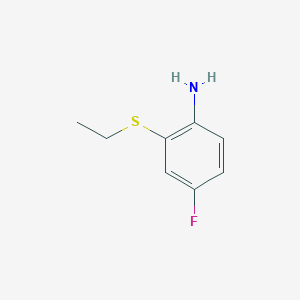
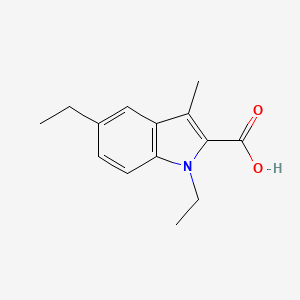
![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)
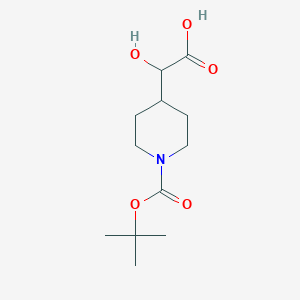
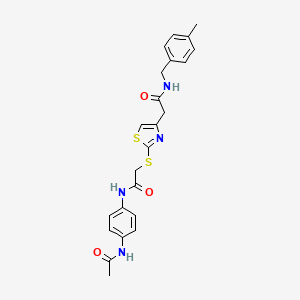

![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)
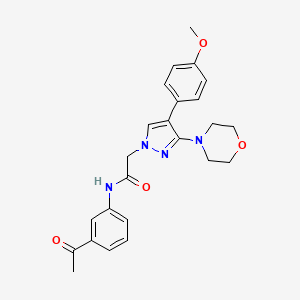
![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)
![(4R)-3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2455737.png)
